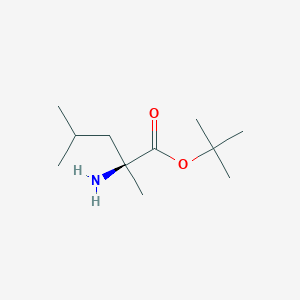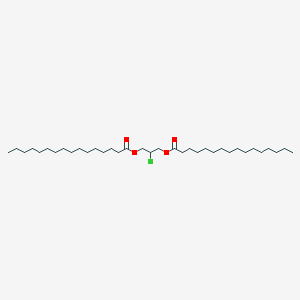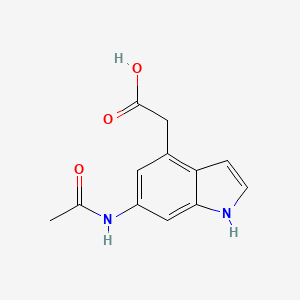
o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride: is a chemical compound with a complex structure that includes both aromatic and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of o-Veratric acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored for its potential use as a local anesthetic due to its structural similarity to known anesthetics like procaine .
Industry:
Mecanismo De Acción
The mechanism of action of o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with biological membranes and proteins. It is believed to exert its effects by modulating ion channels and receptors, leading to changes in cellular signaling pathways. The compound’s ester group allows it to penetrate cell membranes, while the diethylamino group interacts with specific molecular targets .
Comparación Con Compuestos Similares
Procaine: Shares structural similarities and is used as a local anesthetic.
Dicyclomine hydrochloride: Another compound with a diethylaminoethyl ester group, used as an antispasmodic.
Uniqueness:
- The presence of the o-Veratric acid moiety provides unique aromatic properties that differentiate it from other similar compounds.
- Its specific ester and amino groups confer distinct chemical reactivity and biological activity .
Conclusion
o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in organic synthesis, medicinal chemistry, and industrial processes.
Propiedades
Número CAS |
23959-28-6 |
|---|---|
Fórmula molecular |
C15H24ClNO4 |
Peso molecular |
317.81 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2,3-dimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-5-16(6-2)10-11-20-15(17)12-8-7-9-13(18-3)14(12)19-4;/h7-9H,5-6,10-11H2,1-4H3;1H |
Clave InChI |
FPPVUXBASWMIBH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=C(C(=CC=C1)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


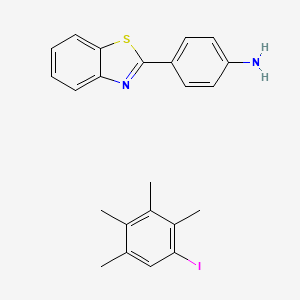
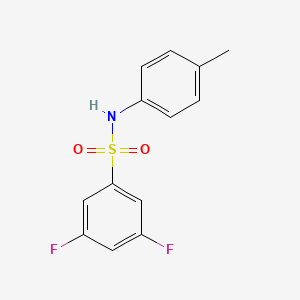
![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)
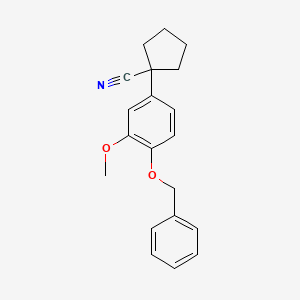
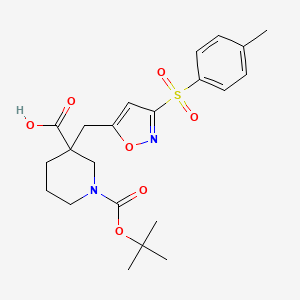
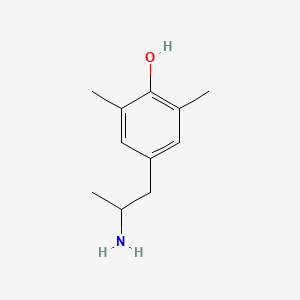
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)
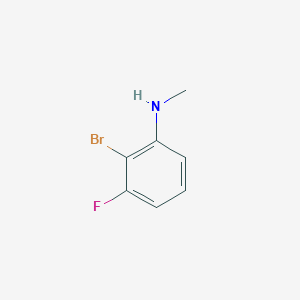
![2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)
